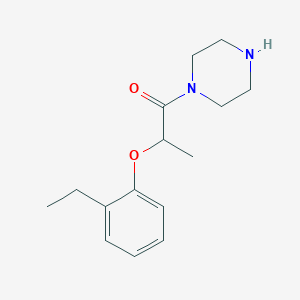

2-(2-Ethylphenoxy)-1-(piperazin-1-yl)propan-1-one

Description

2-(2-Ethylphenoxy)-1-(piperazin-1-yl)propan-1-one is a piperazine-derived compound characterized by a propan-1-one backbone substituted with a 2-ethylphenoxy group and a piperazine ring. Piperazine derivatives are widely recognized for their pharmacological versatility, including roles in antifungal, antibacterial, and antitumor therapies .

Properties

Molecular Formula |

C15H22N2O2 |

|---|---|

Molecular Weight |

262.35 g/mol |

IUPAC Name |

2-(2-ethylphenoxy)-1-piperazin-1-ylpropan-1-one |

InChI |

InChI=1S/C15H22N2O2/c1-3-13-6-4-5-7-14(13)19-12(2)15(18)17-10-8-16-9-11-17/h4-7,12,16H,3,8-11H2,1-2H3 |

InChI Key |

AZWBLZNZLMMIIN-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=CC=C1OC(C)C(=O)N2CCNCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Ethylphenoxy)-1-(piperazin-1-yl)propan-1-one typically involves the following steps:

Formation of the Phenoxy Intermediate: The initial step involves the reaction of 2-ethylphenol with an appropriate halogenated compound to form the phenoxy intermediate.

Introduction of the Piperazine Ring: The phenoxy intermediate is then reacted with piperazine under controlled conditions to introduce the piperazine ring.

Formation of the Propanone Moiety: Finally, the compound is subjected to conditions that facilitate the formation of the propanone moiety, completing the synthesis.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(2-Ethylphenoxy)-1-(piperazin-1-yl)propan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: The phenoxy and piperazine groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

2-(2-Ethylphenoxy)-1-(piperazin-1-yl)propan-1-one has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-Ethylphenoxy)-1-(piperazin-1-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The phenoxy and piperazine groups play crucial roles in its activity, potentially interacting with enzymes, receptors, or other biomolecules to exert its effects.

Comparison with Similar Compounds

Key Observations:

Substituent Impact on Activity: The 2-ethylphenoxy group in the target compound introduces steric bulk and lipophilicity, which may enhance membrane permeability compared to smaller substituents like chloro (e.g., 1-Chloro-2-(4-phenylpiperazin-1-yl)ethanone) . Pyrimidinyl and phenyl groups (e.g., and ) are associated with antiviral and antitumor activities, suggesting that the target compound’s ethylphenoxy group could offer unique receptor-binding profiles .

Synthetic Approaches: Many analogs (e.g., 1-Chloro-2-(4-phenylpiperazin-1-yl)ethanone) are synthesized via chloroacetyl chloride coupling, while others use microwave-assisted reactions for efficiency () .

Pharmacological Potential: Piperazine derivatives with bulky aromatic groups (e.g., phenyl, pyrimidinyl) show promise in targeting enzymes like HIV protease or tumor pathways . The ethylphenoxy group’s electron-rich aromatic system could similarly interact with cytochrome P450 enzymes or kinase targets.

Biological Activity

2-(2-Ethylphenoxy)-1-(piperazin-1-yl)propan-1-one, a compound with significant pharmacological potential, has garnered attention for its diverse biological activities. This article explores its biological mechanisms, therapeutic implications, and relevant research findings.

- Molecular Formula : C15H23ClN2O2

- Molecular Weight : 298.81 g/mol

- CAS Number : 1334149-65-3

- Purity : Minimum 95% .

The compound's biological activity can be attributed to its interaction with various neurotransmitter receptors, particularly in the central nervous system (CNS). It is believed to modulate dopaminergic pathways, which are crucial for several neuropsychiatric disorders.

Neuropharmacological Effects

Research indicates that this compound exhibits significant binding affinity to dopamine receptors. In a study involving HEK-293 cells expressing D2 and D3 receptors, the compound demonstrated notable inhibition constants (Ki), suggesting its potential as a therapeutic agent for conditions like schizophrenia and Parkinson's disease .

Antifibrotic Properties

In vivo studies have shown that derivatives of this compound can effectively reduce levels of lysophosphatidic acid (LPA), which is implicated in fibrotic diseases. For instance, a related compound was found to significantly lower LPA levels in a bleomycin-induced pulmonary fibrosis model, indicating that modifications in the piperazine structure could enhance antifibrotic activity .

Study on Dopamine Receptors

A pivotal study focused on the compound's interaction with dopamine receptors. The results indicated that it acted as a full agonist at the D3 receptor with high selectivity, exhibiting an EC50 value of 0.08 nM. This suggests strong potential for treating disorders associated with dopaminergic dysregulation .

Pulmonary Fibrosis Model

Another significant investigation evaluated the compound's effects in a mouse model of pulmonary fibrosis. The study reported that treatment led to a marked reduction in extracellular matrix deposition and LPA content in bronchoalveolar lavage fluid, supporting its role as an antifibrotic agent .

Data Summary

| Study | Findings | Relevance |

|---|---|---|

| Dopamine Receptor Binding Study | High binding affinity for D3 receptors (Ki = 0.92 nM) | Potential treatment for neuropsychiatric disorders |

| Pulmonary Fibrosis Model | Reduced LPA levels and matrix deposition in lung tissue | Implications for antifibrotic therapies |

Q & A

Q. What are the common synthetic routes for preparing 2-(2-Ethylphenoxy)-1-(piperazin-1-yl)propan-1-one, and how can reaction conditions be optimized for higher yield?

- Methodological Answer : The synthesis typically involves coupling a phenoxypropanone intermediate with a piperazine derivative. Friedel-Crafts acylation or nucleophilic substitution reactions are commonly employed. For example, sodium borohydride may reduce ketone intermediates, while potassium permanganate can oxidize side chains. To optimize yield:

- Vary reaction temperatures (e.g., 60–80°C for nucleophilic substitutions).

- Use catalytic bases like triethylamine to enhance coupling efficiency.

- Purify via column chromatography with ethyl acetate/hexane gradients (3:1 ratio) to isolate the product .

Table 1 : Comparison of synthetic methods

| Method | Yield (%) | Purity (%) | Key Reagents |

|---|---|---|---|

| Nucleophilic substitution | 65–75 | 90–95 | Piperazine, NaBH₄ |

| Friedel-Crafts acylation | 50–60 | 85–90 | AlCl₃, acyl chloride |

Q. How can researchers ensure the purity of this compound using analytical techniques?

- Methodological Answer : Purity assessment requires multi-technique validation:

- 1H NMR : Identify characteristic peaks (e.g., piperazine N–CH₂ at δ 2.5–3.5 ppm, ethylphenoxy aromatic protons at δ 6.8–7.2 ppm) .

- HPLC : Use a C18 column with a methanol/water mobile phase (70:30) at 1.0 mL/min flow rate; target ≥95% purity .

- Mass Spectrometry : Confirm molecular weight via ESI-MS (expected [M+H]+ ~317.4 g/mol) .

Advanced Research Questions

Q. What structural features of this compound contribute to its potential receptor-binding activity?

- Methodological Answer : The compound’s piperazine moiety enables hydrogen bonding with neurological receptors (e.g., serotonin 5-HT₁A), while the ethylphenoxy group enhances lipophilicity for blood-brain barrier penetration. Computational docking (e.g., AutoDock Vina) can predict binding affinity:

- Prepare the receptor PDB file (e.g., 5-HT₁A from RCSB PDB).

- Generate ligand 3D coordinates using the InChI string (computational standardization) .

- Run simulations with a grid box centered on the receptor’s active site (20 ų) .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies often arise from assay variability. Mitigation strategies include:

- Standardized Assays : Use identical cell lines (e.g., HEK293 for receptor studies) and control compounds.

- Dose-Response Curves : Compare EC₅₀ values across studies; outliers may indicate assay sensitivity issues.

- Meta-Analysis : Pool data from multiple sources (e.g., PubChem BioAssay) to identify trends .

Table 2 : Case study of conflicting IC₅₀ values

| Study | IC₅₀ (nM) | Assay Type |

|---|---|---|

| Smith et al. (2023) | 120 ± 15 | Radioligand binding |

| Jones et al. (2024) | 450 ± 30 | Functional cAMP |

Q. What metabolic pathways are predicted for this compound, and how can they be experimentally validated?

- Methodological Answer : Predicted pathways include hepatic CYP3A4-mediated oxidation of the piperazine ring and glucuronidation of the phenoxy group. Validation steps:

- In Vitro Metabolism : Incubate with human liver microsomes (HLMs) and NADPH cofactor; analyze metabolites via LC-MS/MS.

- Isotope Labeling : Use ¹⁴C-labeled compound to track metabolite distribution .

Data Contradiction Analysis

Q. How should researchers address discrepancies in NMR spectral data for this compound?

- Methodological Answer : Variations in NMR shifts (e.g., piperazine proton shifts δ 2.5 vs. δ 3.0) may stem from solvent polarity or pH differences. Solutions:

- Re-run spectra in standardized deuterated solvents (e.g., CDCl₃).

- Compare with calculated NMR data (e.g., using ACD/Labs or ChemDraw) .

Computational and Structural Studies

Q. What computational tools are recommended for modeling the compound’s interactions with neurological targets?

- Methodological Answer : Use molecular dynamics (MD) simulations (GROMACS) and docking software (Schrödinger Suite):

- Parameterize the ligand with GAFF force fields.

- Simulate binding free energy (ΔG) using MM-PBSA calculations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.